molecular formula C12H23NO5 B6309276 3-{[(Tert-butoxy)carbonyl](2-ethoxyethyl)amino}propanoic acid CAS No. 2109535-49-9

3-{[(Tert-butoxy)carbonyl](2-ethoxyethyl)amino}propanoic acid

Cat. No.: B6309276
CAS No.: 2109535-49-9
M. Wt: 261.31 g/mol
InChI Key: JXCQDHZLMCLPJC-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a Boc-protected amino acid derivative featuring a 2-ethoxyethyl substituent on the amino group and a propanoic acid backbone. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective deprotection in synthetic workflows, particularly peptide chemistry. The 2-ethoxyethyl side chain introduces ether functionality, enhancing solubility in polar organic solvents while maintaining steric accessibility. This compound is pivotal in drug discovery for constructing modified peptides or prodrugs, where tailored solubility and stability are critical .

Properties

IUPAC Name

3-[2-ethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-5-17-9-8-13(7-6-10(14)15)11(16)18-12(2,3)4/h5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCQDHZLMCLPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogous Boc-protected amino acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Polarity) Primary Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid (Target) C₁₂H₂₃NO₅ ~261.3* 2-ethoxyethyl, Boc High (ether group) Peptide synthesis, prodrug design
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-Aib-OH) C₉H₁₇NO₄ 203.24 Methyl branch, Boc Moderate Conformationally constrained peptides
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate C₁₁H₂₁NO₅ 247.29 Ethoxyethyl, Boc, methyl ester High (ester) Intermediate for ester-to-acid conversion
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₉NO₄ 265.31 Phenyl, Boc Low (aromatic) Chiral peptide building blocks
2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid C₁₁H₁₅N₂O₄S 271.31 Thiazole heterocycle, Boc Moderate (heterocyclic) Bioactive peptide modifications

*Calculated based on substituent contributions.

Key Observations:

Solubility : The 2-ethoxyethyl group in the target compound enhances polarity compared to hydrophobic substituents like phenyl () or methyl (). This makes it advantageous for reactions requiring polar aprotic solvents .

Steric Effects : Boc-Aib-OH () has a methyl branch that imposes steric hindrance, limiting backbone flexibility. The target compound’s linear 2-ethoxyethyl chain offers greater conformational freedom .

Reactivity : The methyl ester derivative () is less reactive in coupling reactions compared to the carboxylic acid form, necessitating hydrolysis for further use .

Physicochemical and Functional Properties

  • Melting Points : Boc-protected compounds generally exhibit higher melting points due to crystallinity. For example, Boc-Aib-OH has a melting point >150°C, whereas the target compound’s ether group may lower this slightly .
  • Acidity : The carboxylic acid group (pKa ~2.5) is more acidic than ester derivatives (pKa ~4.5), facilitating deprotonation in coupling reactions .
  • Chiral Resolution : Enantiomeric purification methods, such as salt formation with chiral amines (e.g., (R)-(+)-α-methylbenzylamine in ), are applicable to the target compound if stereocenters are present .

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid is a compound that exhibits significant biological activity, primarily due to its structural features which include a tert-butoxycarbonyl (Boc) protecting group and an ethoxyethyl side chain. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.

  • Chemical Formula : C16H23NO5
  • Molecular Weight : 309.36 g/mol
  • IUPAC Name : (3R)-3-(2-ethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
  • CAS Number : 1260092-44-1
PropertyValue
AppearancePowder
Storage Temperature4 °C
MDL No.MFCD22131322
PubChem CID28348442

Synthesis

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves several key steps:

  • Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
  • Formation of the Amide Bond : The protected amino acid reacts with 2-ethoxyethylamine, facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC).
  • Deprotection : The Boc protecting group is removed using trifluoroacetic acid (TFA).

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid may exhibit anticancer properties. For example, studies have shown that derivatives can inhibit specific proteins involved in cancer cell proliferation, such as HSET (KIFC1), which plays a crucial role in centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation and increased cell death in cancerous cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. In vitro studies demonstrate that it can interact with target proteins, potentially modulating their activity. The binding affinity and selectivity against specific targets are critical for its application in drug development.

Case Studies and Research Findings

  • Inhibition Studies : A study reported that related compounds showed micromolar inhibition of HSET with a mean concentration at 50% inhibition around 13 μM, indicating potential efficacy in targeting cancer cells with amplified centrosomes .
  • Biochemical Assays : The compound's interaction with microtubules and its competitive binding to nucleotide sites were characterized through biochemical assays, revealing insights into its mechanism of action .
  • Phenotypic Effects : In cellular assays, treatment with related compounds led to observable phenotypic changes in cancer cell lines, including increased multipolarity and altered mitotic processes .

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